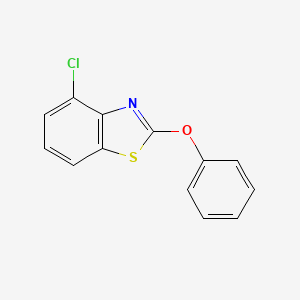

4-Chloro-2-phenoxybenzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chlor-2-phenoxybenzothiazol ist eine chemische Verbindung, die zur Familie der Benzothiazole gehört. Benzothiazole sind heterozyklische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome in ihrer Struktur enthalten. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in verschiedenen Bereichen wie der medizinischen Chemie, der Landwirtschaft und der Materialwissenschaften eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-2-phenoxybenzothiazol kann über verschiedene Synthesewege erfolgen. Eine übliche Methode beinhaltet die Cyclisierung von 2-Aminothiophenol mit 4-Chlorphenoxyessigsäure unter sauren Bedingungen. Diese Reaktion erfordert typischerweise einen Katalysator wie Polyphosphorsäure (PPA) und wird bei erhöhten Temperaturen durchgeführt .

Ein weiterer Ansatz beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, bei der 4-Chlorphenylboronsäure in Gegenwart eines Palladiumkatalysators und einer Base wie Kaliumcarbonat mit 2-Bromphenoxybenzothiazol gekoppelt wird. Diese Methode bietet hohe Ausbeuten und wird häufig in industriellen Umgebungen eingesetzt .

Industrielle Produktionsverfahren

In der industriellen Produktion beinhaltet die Synthese von 4-Chlor-2-phenoxybenzothiazol häufig groß angelegte Batchprozesse. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren wird ebenfalls untersucht, um die Effizienz und Skalierbarkeit des Produktionsprozesses zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-2-phenoxybenzothiazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Oxidationsreaktionen: Der Benzothiazolring kann unter dem Einfluss von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktionsreaktionen: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zu entsprechenden Aminen oder Thiolen reduziert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Amine, Thiole und Alkoxide.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat werden verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden eingesetzt.

Hauptprodukte, die gebildet werden

Substitution: Bildung von substituierten Benzothiazolen mit verschiedenen funktionellen Gruppen.

Oxidation: Bildung von Sulfoxiden und Sulfonen.

Reduktion: Bildung von Aminen und Thiolen.

Wissenschaftliche Forschungsanwendungen

4-Chlor-2-phenoxybenzothiazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Für sein Potenzial als antimikrobielles und antifungizides Mittel untersucht.

Medizin: Für seine Antikrebs-Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien verwendet, darunter Polymere und Farbstoffe.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-2-phenoxybenzothiazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden:

Antimikrobielle Aktivität: Die Verbindung hemmt das Bakterienwachstum, indem sie Enzyme wie DNA-Gyrase und Dihydrofolat-Reduktase angreift, die für die bakterielle DNA-Replikation und Zellteilung unerlässlich sind.

Antikrebsaktivität: Es induziert Apoptose in Krebszellen, indem es Caspasen aktiviert und das mitochondriale Membranpotential stört.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-phenoxybenzothiazole involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound inhibits bacterial growth by targeting enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and cell division.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Vergleich Mit ähnlichen Verbindungen

4-Chlor-2-phenoxybenzothiazol kann mit anderen Benzothiazolderivaten verglichen werden:

Ähnliche Verbindungen: 2-Phenylbenzothiazol, 2-Methylbenzothiazol, 2-Aminobenzothiazol.

Einzigartigkeit: Das Vorhandensein der 4-Chlor- und 2-Phenoxysubstituenten verleiht der Verbindung einzigartige chemische und biologische Eigenschaften.

Eigenschaften

CAS-Nummer |

39572-08-2 |

|---|---|

Molekularformel |

C13H8ClNOS |

Molekulargewicht |

261.73 g/mol |

IUPAC-Name |

4-chloro-2-phenoxy-1,3-benzothiazole |

InChI |

InChI=1S/C13H8ClNOS/c14-10-7-4-8-11-12(10)15-13(17-11)16-9-5-2-1-3-6-9/h1-8H |

InChI-Schlüssel |

NKVPWNHIBCRAPO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=NC3=C(S2)C=CC=C3Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)

![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)

![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)